molecular formula C17H14N4O2S2 B2973989 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea CAS No. 898462-67-4

3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea

Cat. No.: B2973989
CAS No.: 898462-67-4
M. Wt: 370.45
InChI Key: DEIZZXAKKASDGE-UHFFFAOYSA-N
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Description

3-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-oxo-2-phenylethyl group at position 5 and a phenylurea moiety at position 2. This structure combines the bioactivity-enhancing properties of thiadiazoles with the hydrogen-bonding capacity of urea, making it a candidate for medicinal chemistry applications. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects . The phenylurea group may further enhance target binding via hydrogen-bond interactions .

Properties

IUPAC Name

1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIZZXAKKASDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea typically involves multistep organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form the intermediate 2-oxo-2-phenylethylthiourea. This intermediate then undergoes cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with phenyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes, potentially inhibiting their activity. The phenylurea moiety can form hydrogen bonds with biological molecules, affecting their function. The sulfanyl group can undergo redox reactions, influencing cellular processes .

Biological Activity

The compound 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea is a derivative of thiadiazole and phenylurea that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O4S2C_{19}H_{15}N_{3}O_{4}S_{2} with a molecular weight of approximately 413.5 g/mol. The structure features a thiadiazole ring linked to a phenylurea moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A notable investigation involved the synthesis and evaluation of various derivatives similar to This compound against several cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutics like sorafenib .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.377.91
HepG20.737.91
A5490.957.91
HeLa0.377.91
  • Mechanism of Action: Flow cytometry analyses revealed that the compound induces apoptosis in HeLa cells and arrests the cell cycle at the sub-G1 phase, indicating a mechanism that involves programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, This compound has shown promising antimicrobial activity against various bacterial strains.

Research Insights:
A study demonstrated that derivatives related to this compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .

Bacterial StrainActivity
Staphylococcus aureusStrongly active
Escherichia coliModerately active
Pseudomonas aeruginosaWeakly active

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of thiadiazole-based compounds were synthesized and tested for their anticancer properties. The results indicated that modifications on the thiadiazole ring significantly influenced biological activity .
  • Mechanistic Studies : In-depth mechanistic studies revealed that compounds similar to This compound interact with specific protein targets involved in tumor growth regulation, enhancing their potential as therapeutic agents .

Comparison with Similar Compounds

Substituent Modifications on the Thiadiazole Ring

  • Target Compound : The 1,3,4-thiadiazole ring is substituted at position 5 with a (2-oxo-2-phenylethyl)sulfanyl group and at position 2 with a phenylurea.
  • (2E)-N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (STK807035): Shares the 5-[(2-oxo-2-phenylethyl)sulfanyl] substituent but replaces phenylurea with a trimethoxyphenyl enamide. Molecular weight: 471.54.
  • 3-Methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide : Substitutes phenylurea with a benzofuran carboxamide. Molecular weight: 409.47. The benzofuran moiety could enhance π-π stacking interactions .

Fluorinated Derivatives

  • 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Features a fluorobenzylsulfanyl group.

Crystallographic and Conformational Analysis

  • The target compound’s analogs, such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, adopt butterfly-like conformations with planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°) . In contrast, compounds like 5-({3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine exhibit larger dihedral angles (27.77–76.56°) between thiadiazole rings, suggesting conformational flexibility impacts intermolecular interactions .

Hydrogen-Bonding and Bioactivity Implications

  • The phenylurea group in the target compound enables stronger hydrogen-bonding networks compared to carboxamide or amine substituents in analogs. For example, urea’s NH groups can donate two hydrogen bonds, whereas carboxamides donate one . This difference may enhance receptor binding in enzyme inhibition or antimicrobial applications.
  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine demonstrates fungicidal activity, but its lack of urea may limit potency compared to the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea C₁₇H₁₅N₅O₂S₂ 393.47* Phenylurea, 2-oxo-2-phenylethylsulfanyl Enhanced hydrogen bonding N/A
(2E)-N-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-TMP) C₂₂H₂₁N₅O₅S₂ 471.56 Trimethoxyphenyl enamide High lipophilicity
3-Methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide C₁₉H₁₆N₄O₃S₂ 409.48 Benzofuran carboxamide π-π stacking potential
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine C₉H₈FN₃S₂ 241.31 Fluorobenzylsulfanyl Metabolic stability

*Calculated based on standard atomic weights.

Table 2. Crystallographic Parameters of Analogs

Compound Dihedral Angles (°) Crystal System Lattice Parameters (Å, °) Reference
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 46.3 (thiadiazole rings) Monoclinic a=16.8944, b=4.1959, c=27.107, β=96.084
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine 54.28, 76.56 (thiadiazole vs. m-xylene) Triclinic Not reported

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